

Technical Guide: Spectroscopic Profiling of Hexyldichlorosilane

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Compound of Interest

Compound Name: *Hexyldichlorosilane*

Cat. No.: *B13816899*

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Executive Summary

Hexyldichlorosilane (

) is a bifunctional organosilane intermediate used extensively in the synthesis of polysilanes, surface modification agents, and stationary phases for chromatography.[1] Its chemical utility stems from its asymmetric reactivity: it possesses two hydrolyzable chlorine atoms and one reactive silicon-hydride (Si-H) bond. This dual functionality allows for orthogonal derivatization—typically hydrolysis/alcoholysis at the Si-Cl sites and hydrosilylation or reduction at the Si-H site.

This guide standardizes the spectroscopic characterization of **hexyldichlorosilane**, providing validated data for NMR, IR, and Mass Spectrometry, alongside robust experimental protocols for its handling and synthesis.

Physicochemical Profile

Before spectroscopic analysis, the purity and physical state of the analyte must be verified.

Hexyldichlorosilane is a moisture-sensitive liquid that degrades rapidly into siloxanes and HCl upon exposure to ambient air.

Property	Value	Notes
CAS Number	14799-66-7	Specific to -hexyldichlorosilane
Molecular Formula		
Molecular Weight	185.17 g/mol	Based on standard atomic weights
Boiling Point	111–113 °C	At atmospheric pressure (760 mmHg)
Density	0.962 g/mL	At 25 °C
Flash Point	88 °C	Combustible liquid
Appearance	Colorless, clear liquid	Fumes in air (formation of HCl)
Solubility	Aprotic solvents	Soluble in toluene, hexane, DCM, THF

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The presence of the Si–H bond provides a diagnostic handle in the

spectrum, distinct from dialkyldichlorosilanes.

NMR Data (300 MHz,

)

The spectrum is characterized by a triplet at the downfield region corresponding to the Si–H proton, coupled to the

-methylene protons.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Context
5.47	Triplet (t)	1H	1.8 Hz	Si-H	Diagnostic peak.[2] Coupling to -CH
1.49 – 1.60	Multiplet (m)	2H	-		-methylene protons.[2]
1.30 – 1.45	Multiplet (m)	6H	-		Internal methylene chain ().[2]
0.88 – 0.94	Multiplet (m)	3H	-		Terminal methyl group. [2]

“

Analyst Note: The coupling constant (

Hz) between the Si-H and the

-methylene protons is characteristic of alkyl-dichlorosilanes. In higher resolution instruments (500+ MHz), the

-methylene signal at 1.55 ppm may appear as a doublet of triplets (dt) due to coupling with the Si-H.

NMR Prediction (

)

Carbon shifts are influenced by the electronegative chlorine atoms attached to silicon, typically shielding the

-carbon relative to hydrocarbon analogs.

- -Carbon (Si-CH): ~15–18 ppm
- Internal Methylenes: ~22–33 ppm
- Terminal Methyl: ~14 ppm

NMR

- Shift Range: Typically 10 to 20 ppm (relative to TMS).
- Pattern: Doublet (due to Si-H coupling, Hz).

Infrared Spectroscopy (FT-IR)

IR spectroscopy is critical for assessing the integrity of the Si-H and Si-Cl bonds. Hydrolysis leads to the disappearance of the Si-Cl band and appearance of broad Si-O-Si and O-H bands.

Wavenumber ()	Intensity	Assignment	Diagnostic Value
2180 – 2220	Strong, Sharp	Si–H Stretch	Confirms presence of hydride. Absence indicates oxidation or substitution.
2850 – 2960	Strong	C–H Stretch	Alkyl chain (C–H).
1460, 1380	Medium	C–H Bend	Methylene/Methyl deformations.
450 – 600	Strong, Broad	Si–Cl Stretch	Confirms chlorosilane functionality. Disappears upon hydrolysis.

Mass Spectrometry (MS)

Electron Ionization (EI) is the standard ionization method. The molecular ion (

) is often weak; structural confirmation relies on the isotope pattern of the chlorines and characteristic fragmentation.

- Molecular Ion (

):

184 (for

).

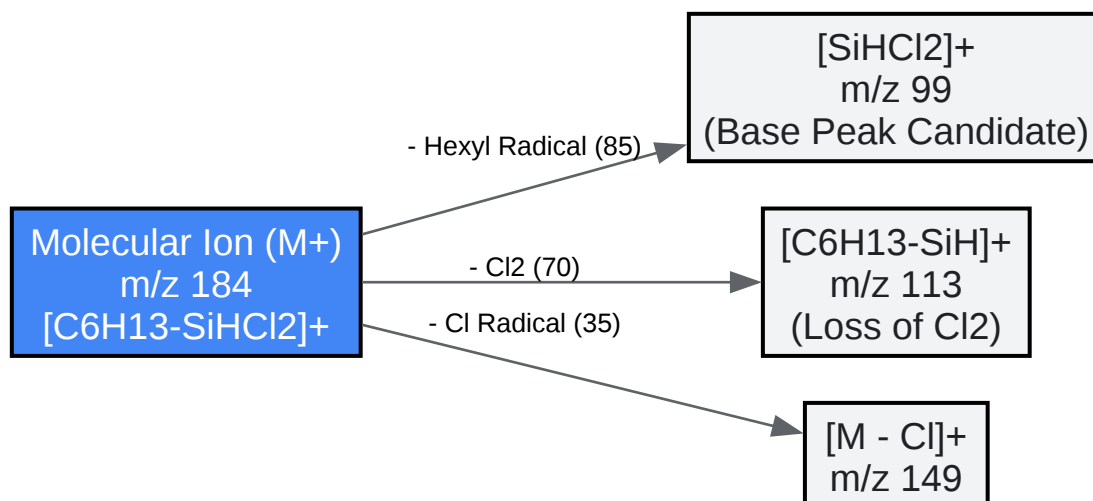
- Isotope Pattern: The presence of two chlorine atoms creates a distinct triad pattern at , , and

with approximate relative intensities of 9:6:1.

Fragmentation Pathway

The fragmentation is driven by the loss of the alkyl chain or chlorine atoms.

- -Cleavage: Loss of the hexyl group () yields the dichlorosilyl cation (, 99/101/103).
- Loss of Cl: Yields (149).
- Loss of HCl: Common in hydridosilylenes.



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Figure 1: Primary fragmentation pathways for **Hexyldichlorosilane** under Electron Ionization (EI).

Experimental Protocols

Synthesis via Hydrosilylation

The most robust route for high-purity **hexyldichlorosilane** is the Platinum-catalyzed hydrosilylation of 1-hexene with dichlorosilane (

).

This method avoids the side products common in direct synthesis or Grignard routes.

Reaction:

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain a positive pressure of dry Nitrogen or Argon.
- Reagents:
 - 1-Hexene (1.0 equiv)
 - Dichlorosilane (1.1 equiv, condensed at -78 °C or supplied as solution in toluene)
 - Catalyst: Karstedt's catalyst (Pt(0)-divinyltetramethyldisiloxane) or Speier's catalyst (in
). Load: ~10–50 ppm Pt.
- Procedure:
 - Charge the flask with 1-hexene and the catalyst.
 - Heat to 40–50 °C.
 - Add dichlorosilane dropwise (if liquid) or bubble slowly (if gas) to control the exotherm.
 - Reflux at 60 °C for 4–6 hours. Monitor disappearance of alkene via
 NMR (vinyl protons at 5.8 ppm).
- Purification:

- Perform fractional distillation under reduced pressure.
- Collect the fraction boiling at 111–113 °C (atmospheric) or equivalent reduced temperature.
- Yield: Typically 85–95%.

Handling & Sample Preparation for Spectroscopy

Critical Safety Warning: Chlorosilanes react violently with water to release HCl gas. All transfers must use syringe/septum techniques or a glovebox.

- NMR Prep: Use commercially available stored over molecular sieves (4Å) and to neutralize trace acidity. Prepare the sample in a glovebox or under a cone of nitrogen. Cap the NMR tube immediately.
- IR Prep: Use a liquid cell with KBr or NaCl windows. Do not use aqueous solvents. Alternatively, use ATR (Attenuated Total Reflectance) with a diamond crystal, ensuring the sample is covered quickly to minimize hydrolysis during the scan.

References

- Synthesis and NMR Characterization of Alkyl-Dichlorosilanes Source: Patent US6251057B1 (2001). "Dehydrohalogenative coupling reaction of organic halides with silanes." URL: Relevance: Provides specific NMR shifts for n-**hexyldichlorosilane** (5.47 ppm Si-H).
- Physical Properties of Organosilanes Source: Gelest, Inc. Safety Data Sheet (SDS) - Di-n-**hexyldichlorosilane / Hexyldichlorosilane**.^[3] URL:^[Link] (General catalog access for verification of BP/Density).
- Hydrosilylation Methodologies Source: Marciniak, B. (Ed.). (2009).^[4] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. Relevance: Authoritative text on the mechanism and protocols for Pt-catalyzed hydrosilylation of alkenes with dichlorosilane.

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